molecular formula C22H29N5O B5092402 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide

Número de catálogo: B5092402
Peso molecular: 379.5 g/mol
Clave InChI: JJRXQPXUUHAQIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized in 2006 by Pfizer Oncology and has since been studied for its potential applications in cancer therapy.

Mecanismo De Acción

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide works by inhibiting the activity of the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. This inhibition leads to a decrease in downstream signaling pathways that promote cell growth, survival, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and modulates the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several potential future directions for research on 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound and other c-Met inhibitors. Additionally, there is interest in exploring the use of this compound in combination with other anticancer agents, as well as in the development of novel drug delivery systems to improve its bioavailability.

Métodos De Síntesis

The synthesis of 6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(cyclopropylmethyl)-1-piperazinecarboxylic acid with 3-(2-pyridinyl)propylamine to form the intermediate, which is then converted to this compound through a series of additional reactions.

Aplicaciones Científicas De Investigación

6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to have synergistic effects when combined with other anticancer agents. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process.

Propiedades

IUPAC Name

6-[4-(cyclopropylmethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(24-11-3-5-20-4-1-2-10-23-20)19-8-9-21(25-16-19)27-14-12-26(13-15-27)17-18-6-7-18/h1-2,4,8-10,16,18H,3,5-7,11-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXQPXUUHAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.